
2-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Fluorescent Properties and Sensing Applications
Non-ionic surfactant-like pyrene derivatives, incorporating a triazole unit, have been synthesized for use as multifunctional fluorescent probes. These compounds, due to their aggregation in aqueous phases and their fluorescence response to micro-polarities, can serve in sensing applications, including the detection of lanthanum and europium ions. This type of application demonstrates the potential utility of structurally related compounds in environmental monitoring and analytical chemistry (Lei Zhang et al., 2014).
Anticancer Drug Photoreactions
The photoreactivity of flutamide, a compound with structural similarities to the query compound, has been studied in different solvents to understand its behavior under UV light exposure. This research is crucial for developing safer pharmaceutical compounds by understanding their stability and reactions under environmental conditions (Y. Watanabe et al., 2015).
Inhibition of Mushroom Tyrosinase
Triazole-based compounds have been evaluated for their inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. This research outlines the potential for related compounds to serve as scaffolds for designing new drugs against melanogenesis, which could have applications in treating hyperpigmentation disorders (Mubashir Hassan et al., 2022).
Anti-Inflammatory Activity
Novel derivatives of a structurally related compound have been synthesized and evaluated for anti-inflammatory activity. This research indicates the therapeutic potential of such compounds in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-11(2)14(10-20-8-7-17-19-20)18-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFEHOMEVIZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)
![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)
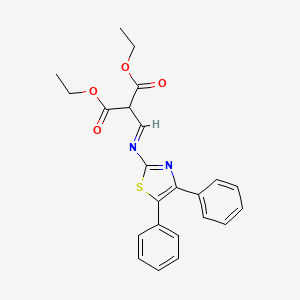

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
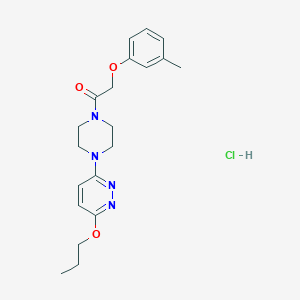
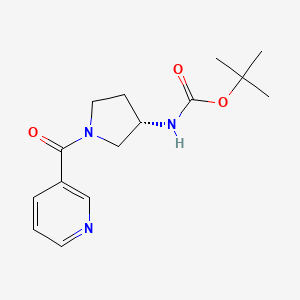
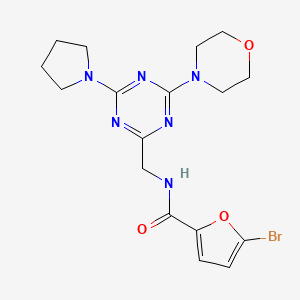


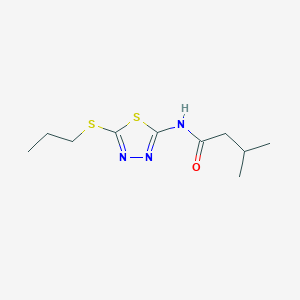
![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)
![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)